1,3-Dithiolane, 2-(5-methyl-2-furanyl)-
Description
1,3-Dithiolane, 2-(5-methyl-2-furanyl)-, is a sulfur-containing heterocyclic compound characterized by a five-membered 1,3-dithiolane ring substituted with a 5-methyl-2-furanyl group. This compound is synthesized via thioacetalization, a reaction between 5-methyl-2-furyl aldehyde derivatives and 1,2-ethanedithiol under acidic or neutral conditions . The 1,3-dithiolane moiety is widely employed as a protecting group for carbonyl compounds due to its stability under diverse reaction conditions (e.g., basic or reducing environments), enabling selective deprotection in multi-step organic syntheses . The furanyl substituent introduces unique electronic and steric properties, making this compound distinct in reactivity and applications compared to other dithiolane derivatives.
Properties
CAS No. |
850894-71-2 |
|---|---|
Molecular Formula |
C8H10OS2 |
Molecular Weight |
186.3 g/mol |
IUPAC Name |
2-(1,3-dithiolan-2-yl)-5-methylfuran |
InChI |
InChI=1S/C8H10OS2/c1-6-2-3-7(9-6)8-10-4-5-11-8/h2-3,8H,4-5H2,1H3 |
InChI Key |
CJZJVSWEISRWTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2SCCS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dithiolanes can be synthesized through the condensation of carbonyl compounds with 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which then cyclizes to form the 1,3-dithiolane ring. Common catalysts used in this process include p-toluenesulfonic acid, iodine, and yttrium triflate .
Industrial Production Methods: Industrial production of 1,3-dithiolanes often involves similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), has been reported to enhance the yield and selectivity of the reaction . Additionally, solvent-free methods and the use of environmentally friendly catalysts are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dithiolanes undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, osmium tetroxide, chromium trioxide.
Reducing Agents: Hydrogen gas with nickel or rhodium catalysts, zinc in hydrochloric acid, sodium in liquid ammonia.
Nucleophiles: Organolithium reagents, Grignard reagents.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of 1,3-dithiolane, as well as substituted dithiolanes with various functional groups .
Scientific Research Applications
Chemistry: 1,3-Dithiolanes are used as protective groups for carbonyl compounds in organic synthesis. They can be easily introduced and removed under mild conditions, making them valuable tools in multi-step synthetic processes .
Biology and Medicine: Their ability to form stable complexes with metal ions also makes them useful in biochemical studies .
Industry: In the industrial sector, 1,3-dithiolanes are used in the production of polymers and materials with unique properties. Their dynamic covalent nature allows for the design of self-healing materials and stimuli-responsive systems .
Mechanism of Action
The mechanism of action of 1,3-dithiolanes involves the formation of stable complexes with metal ions and the reversible opening of the dithiolane ring. This dynamic behavior is attributed to the moderate bond energy of the disulfide bonds, which allows for rapid exchange with thiols under mild conditions . The molecular targets and pathways involved in these processes include metal ion coordination and thiol-disulfide exchange reactions .
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their substituents:
Key Insight : The 5-methyl-2-furanyl group in the target compound provides a balance of electron density and steric bulk, distinguishing it from purely alkyl or aryl-substituted analogs. This structural feature may enhance its utility in catalysis or materials science .
Physical and Chemical Properties
Key Insight : The target compound’s acid-labile dithiolane ring allows selective deprotection, contrasting with base-sensitive or redox-active analogs .
Reactivity in Organic Transformations
- Deprotection : Cleavage of the dithiolane ring in the target compound occurs under acidic conditions (e.g., Hg(II) or Ag(I) salts), regenerating the carbonyl group .
- Comparative Example: 3-Amino-4-nitrothiophenes derived from dithiolanes undergo base-induced ring-opening followed by cyclization, highlighting substituent-dependent reaction pathways .
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